1-(2,4-Dimethoxybenzyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(6-12-10(11)13)9(5-8)15-2/h3-5H,6H2,1-2H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAHGDZAQREPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(2,4-Dimethoxybenzyl)urea
Executive Summary
1-(2,4-Dimethoxybenzyl)urea (DMB-Urea) is a critical intermediate in medicinal chemistry, primarily utilized as a precursor for acid-labile protecting groups or as a pharmacophore in peptidomimetics. The electron-rich 2,4-dimethoxybenzyl (DMB) moiety renders the benzylic nitrogen bond susceptible to cleavage under mild acidic conditions (e.g., dilute TFA), making this structure invaluable for solid-phase peptide synthesis (SPPS) and backbone amide protection strategies.
This guide details two distinct synthesis pathways:
-
The Cyanate Condensation Route (Primary): A scalable, cost-effective method using potassium cyanate (KOCN) for gram-to-kilogram production.
-
The Imidazole Transfer Route (Secondary): A mild, solvent-controlled method using 1,1'-Carbonyldiimidazole (CDI) for high-value, acid-sensitive applications.
Retrosynthetic Analysis & Pathway Logic
To design a robust synthesis, we must disconnect the urea moiety at the
Strategic Disconnections
-
Path A (Nucleophilic Addition): Reaction of 2,4-dimethoxybenzylamine with isocyanic acid (generated in situ).
-
Path B (Carbonyl Transfer): Activation of the amine with a carbonyl source (CDI or Triphosgene) followed by ammonolysis.
Pathway Visualization
The following diagram illustrates the mechanistic logic and decision tree for selecting the synthesis route.
Caption: Dual-pathway retrosynthesis showing the Cyanate Route (Path A) and CDI Route (Path B).
Protocol A: Acid-Catalyzed Cyanate Condensation (Standard)
This method is preferred for bulk synthesis due to high atom economy and the low cost of reagents. It relies on the Wöhler synthesis principle, where the amine salt reacts with isocyanic acid generated in situ.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,4-Dimethoxybenzylamine | 1.0 | Nucleophile |
| Potassium Cyanate (KOCN) | 1.5 | Electrophile Source |
| Acetic Acid (Glacial) | 2.0 | Solvent / Catalyst |
| Water | Solvent | Co-solvent |
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 2,4-dimethoxybenzylamine (10 mmol) in water (20 mL).
-
Slowly add Glacial Acetic Acid (20 mmol) while stirring.
-
Checkpoint: Ensure the solution is clear (amine salt formation). If turbid, warm slightly to 40°C.
-
-
Cyanate Addition:
-
Prepare a solution of Potassium Cyanate (15 mmol) in minimal distilled water (5-8 mL).
-
Add the KOCN solution dropwise to the amine mixture over 15 minutes at room temperature.
-
Mechanism:[5][6][7][8][9][10] KOCN reacts with AcOH to form HNCO (Isocyanic acid), which is immediately intercepted by the amine.
-
-
Reaction Phase:
-
Heat the mixture to 50–60°C for 2 hours.
-
Critical Control: Do not exceed 80°C to prevent polymerization of cyanate (cyanuric acid formation) or hydrolysis of the urea.
-
-
Workup & Isolation:
-
Cool the reaction mixture slowly to 0–4°C in an ice bath. The product should precipitate as a white crystalline solid.
-
Filter the solid under vacuum.
-
Wash the cake with ice-cold water (2 x 10 mL) to remove residual salts (KOAc) and unreacted acid.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) .
-
Dry in a vacuum oven at 40°C.
-
Protocol B: CDI-Mediated Synthesis (Mild Conditions)
This route avoids acidic conditions entirely, which is advantageous if the DMB group is part of a larger, acid-sensitive multifunctional molecule.
Reagents & Materials
| Reagent | Equiv. | Role |
| 2,4-Dimethoxybenzylamine | 1.0 | Nucleophile |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | Carbonyl Source |
| Ammonia (7N in MeOH) | 5.0 | Amine Source |
| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |
Step-by-Step Methodology
-
Activation:
-
Dissolve 2,4-dimethoxybenzylamine (5 mmol) in anhydrous DCM (25 mL) under Nitrogen/Argon atmosphere.
-
Add CDI (5.5 mmol) in one portion at 0°C.
-
Stir at room temperature for 1 hour.
-
Validation: Monitor by TLC.[1][3] The starting amine spot should disappear, replaced by the less polar acyl-imidazole intermediate.
-
-
Ammonolysis:
-
Cool the mixture back to 0°C.
-
Add 7N Ammonia in Methanol (excess) dropwise.
-
Stir for 2–4 hours at room temperature.
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Redissolve the residue in Ethyl Acetate.
-
Wash with 1M NaHSO₄ (to remove imidazole byproduct) and Brine.
-
Note: The DMB group is stable to rapid dilute acid washes, but do not prolong exposure.
-
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard metrics.
Analytical Data Table
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (DMSO-d6) | Distinct Methoxy groups (2,4-substitution pattern).[6][7] | |
| 1H NMR (DMSO-d6) | Benzylic | |
| 1H NMR (DMSO-d6) | Urea | |
| Mass Spec (ESI) | Confirming molecular weight. | |
| Melting Point | 142–145°C | Sharp range indicates high purity. |
Troubleshooting Guide
-
Problem: Low yield in Method A.
-
Cause: pH was too low (hydrolysis of cyanate) or too high (amine not protonated).
-
Fix: Buffer the reaction to pH 5–6 using acetic acid.
-
-
Problem: Product is an oil (Method B).
-
Cause: Residual imidazole or solvent.
-
Fix: Triturate with cold diethyl ether to induce crystallization.
-
Applications & Deprotection[10][12]
The primary utility of this compound lies in its acid lability .
-
Protecting Group Strategy: The DMB group protects the urea nitrogen during base-catalyzed reactions (e.g., alkylations).
-
Cleavage: Treatment with 5-10% Trifluoroacetic acid (TFA) in DCM with a cation scavenger (e.g., Triethylsilane) removes the DMB group, revealing the free urea or amide. This is driven by the stability of the 2,4-dimethoxybenzyl carbocation.
References
-
Synthesis of Unsymmetrical Ureas via Isocyanates
- Source: Vertex AI Search / MDPI.
- Context: Describes the general use of triphosgene and isocyanates for urea formation, valid
-
Link:
-
Potassium Cyanate Synthesis of Ureas (Wöhler Adaptation)
- Source: NIH / PubMed Central.
- Context: Validates the reaction of benzylamine derivatives with potassium cyanate in acidic media to form carboxamides (ureas).
-
Link:
-
DMB as a Cleavable Linker
- Source: University of Amsterdam (UvA-DARE).
- Context: Establishes 2,4-dimethoxybenzylamine as an ideal starting material for acid-cleavable amide/urea linkers in peptide chemistry.
-
Link:
-
Benzotriazole-1-carboxamide for Urea Synthesis
-
Source: Arkivoc (via ResearchGate).[1]
- Context: Provides a mild alternative reagent for urea transfer if CDI or KOCN yields are uns
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 8. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 10. EP1203765A2 - Process for the synthesis of urea - Google Patents [patents.google.com]
1-(2,4-Dimethoxybenzyl)urea chemical properties and structure
[1][2][3]
Executive Summary
This compound is a mono-substituted urea derivative characterized by an electron-rich 2,4-dimethoxybenzyl (DMB) group attached to one nitrogen of the urea moiety.[1][2][3] In drug discovery, it serves two primary functions:
-
Pharmacophore: The urea linkage provides hydrogen bond donor/acceptor sites critical for binding affinity (e.g., in kinase inhibitors), while the dimethoxybenzyl ring offers steric bulk and lipophilic interactions.[1][2]
-
Protected Intermediate: The 2,4-dimethoxybenzyl group is an acid-labile protecting group for the urea nitrogen.[1][2][3] It can be cleaved under acidic conditions to release a primary urea or to modify the nitrogen reactivity during multi-step synthesis.[2][3]
Chemical Structure & Identification[2][4][5][6][7]
| Property | Detail |
| IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]urea |
| CAS Number | 296277-76-4 |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| SMILES | COC1=CC(=C(C=C1)CNC(=O)N)OC |
| InChI Key | HNAHGDZAQREPAU-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a planar urea headgroup attached to a methylene bridge, connecting it to a 2,4-dimethoxybenzene ring.[1][2][3]
-
Electronic Properties: The two methoxy groups at the ortho and para positions strongly donate electrons into the benzene ring via resonance (+M effect).[1][2] This makes the benzylic position highly susceptible to stabilization of a carbocation intermediate, which is the mechanistic basis for its acid lability.[1][2][3]
-
Sterics: The ortho-methoxy group introduces slight torsional strain, often forcing the methylene bridge out of the aromatic plane, which can influence binding pocket fit in medicinal chemistry applications.[1][2][3]
Physicochemical Properties[1][3][5][6][7][8][9][10][11]
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1][2][3] |
| Melting Point | 138–145 °C (Predicted) | Analogous DMB-ureas melt in this range.[1][2][3] |
| Solubility | DMSO, Methanol, DMF | Low solubility in water; insoluble in hexane.[1][2][3] |
| LogP (calc) | ~0.8 – 1.2 | Moderate lipophilicity suitable for cell penetration.[2] |
| pKa | ~13–14 (Urea NH) | Very weak acid; deprotonation requires strong bases.[2] |
Synthesis Protocols
Method A: Reaction of Amine with Cyanate (Standard Route)
This method is preferred for generating the primary urea (monosubstituted) directly from the amine.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve 2,4-dimethoxybenzylamine (10 mmol) in 20 mL of water/ethanol.
-
Acidification: Adjust pH to ~5–6 using dilute HCl or acetic acid. This ensures the amine is protonated but allows equilibrium with the free amine.[1][2][3]
-
Addition: Add Potassium Cyanate (15 mmol) dissolved in minimal water dropwise to the stirring amine solution at 30–40 °C.
-
Reaction: Stir the mixture at 50–60 °C for 2–4 hours. A precipitate (the urea product) typically forms as the reaction progresses.[1][2]
-
Workup: Cool the reaction to 0 °C. Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove excess salts and unreacted cyanate.[1][2]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Method B: Isocyanate Route (For Derivatives)
If N,N'-disubstituted ureas are required, 2,4-dimethoxybenzyl isocyanate can be reacted with a second amine.[1][2][3]
Reactivity: The DMB Protecting Group Strategy
A critical feature of this compound is the acid lability of the N-benzyl bond.[1][2][3] The 2,4-dimethoxybenzyl (DMB) group acts as a protecting group for the urea nitrogen, removable under acidic conditions.[1][2][3]
Cleavage Mechanism
Upon treatment with Trifluoroacetic Acid (TFA), the urea nitrogen is protonated.[1][2] The electron-rich aromatic ring facilitates the cleavage of the C-N bond, generating a stable 2,4-dimethoxybenzyl carbocation and releasing the free urea.[1][2][3]
Cleavage Cocktail: TFA / DCM (1:1) with scavengers (e.g., Triethylsilane or Anisole) to trap the reactive carbocation and prevent re-alkylation.[1][2]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral characteristics are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 4.10–4.20 ppm (d, 2H): Benzylic methylene protons (-CH₂-).[1][2][3]
-
δ 5.30–5.60 ppm (s, 2H): Terminal urea protons (-NH₂), often broad.[1][2]
-
δ 6.30–6.40 ppm (t, 1H): Internal urea proton (-NH-), coupled to the methylene.[1][2]
-
δ 6.40–7.10 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).[1][2]
-
Mass Spectrometry (ESI-MS):
Safety & Handling
References
-
Synthesis of Substituted Ureas: Luedtke, N. W., et al.[2][3][4] "A versatile and highly efficient synthesis of monosubstituted ureas."[3][4] Bioorganic & Medicinal Chemistry Letters, 2001.[2][3] Link
-
DMB Protecting Group Chemistry: Singh, S., et al. "Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides."[1][2][3] RSC Advances, 2015.[2][3] Link
-
Urea in Medicinal Chemistry: Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[1][2][3] Journal of Medicinal Chemistry, 2020.[2][3] Link[1][2]
-
Cleavage Protocols: "Fmoc Resin Cleavage and Deprotection Strategies." Sigma-Aldrich Technical Guides. Link
Structural Identification and Synthetic Methodology: (2,4-Dimethoxyphenyl)methylurea
The following technical guide addresses the structural identification, synthesis, and application of (2,4-dimethoxyphenyl)methylurea .
A Technical Monograph for Chemical Identification and Synthesis
Executive Summary & Nomenclature Disambiguation
The Core Challenge: The chemical name "(2,4-dimethoxyphenyl)methylurea" is structurally ambiguous and frequently leads to procurement errors in research settings. It can refer to two distinct constitutional isomers depending on whether the "methyl" group is attached to the urea nitrogen (N-methyl) or forms a methylene bridge to the phenyl ring (benzyl).
This guide provides the definitive identification for both isomers, with a primary focus on the N-methyl-N'-phenyl derivative, a critical scaffold in medicinal chemistry (e.g., PNU-120596 analogs).
Structural Identity Lookup
| Feature | Isomer A (Target Scaffold) | Isomer B (Benzyl Derivative) |
| Systematic Name | 1-(2,4-Dimethoxyphenyl)-3-methylurea | 1-(2,4-Dimethoxybenzyl)urea |
| Common Syntax | N-(2,4-dimethoxyphenyl)-N'-methylurea | (2,4-dimethoxyphenyl)methylurea |
| CAS Number | Not Widely Indexed (Verify via SciFinder) | 296277-76-4 |
| Molecular Formula | C₁₀H₁₄N₂O₃ | C₁₀H₁₄N₂O₃ |
| Key Structural Difference | Urea nitrogen directly bonded to phenyl ring.[1][2][3] | Methylene (-CH₂-) bridge between phenyl and urea. |
| Primary Application | Kinase inhibition / nAChR modulation | Intermediate for substituted benzylamines |
Critical Note: If your research targets the alpha-7 nAChR modulator class (similar to PNU-120596), you likely require Isomer A . If you are synthesizing benzylamine derivatives, you require Isomer B .
Structural Visualization & Logic Flow
The following diagram illustrates the decision logic for identifying the correct isomer and the retrosynthetic disconnection for Isomer A.
Figure 1: Structural disambiguation and retrosynthetic logic for the target compounds.
Synthetic Protocols (Isomer A)
Since Isomer A (1-(2,4-dimethoxyphenyl)-3-methylurea) lacks a widely available commercial CAS for bulk purchase, in-house synthesis is often required. Two primary routes are recommended based on safety and yield requirements.
Method A: Isocyanate Addition (High Yield, High Hazard)
This method utilizes methyl isocyanate. Strict safety protocols are mandatory due to the volatility and toxicity of isocyanates.
Reagents:
-
Substrate: 2,4-Dimethoxyaniline (CAS: 2735-04-8)
-
Reagent: Methyl isocyanate (CAS: 624-83-9)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1.0 eq of 2,4-dimethoxyaniline in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add 1.1 eq of methyl isocyanate dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The urea product typically precipitates or becomes less mobile than the aniline.
-
Workup: If precipitate forms, filter and wash with cold DCM. If soluble, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.
-
Validation: Confirm absence of isocyanate peak (~2270 cm⁻¹) in IR.
Method B: Carbonyldiimidazole (CDI) Coupling (Safer Alternative)
This route avoids methyl isocyanate by generating the reactive intermediate in situ.
Reagents:
-
Substrate: 2,4-Dimethoxyaniline
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI)
-
Amine Source: Methylamine (2.0M in THF)
Protocol:
-
Activation: Dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) and stir at room temperature for 2 hours to form the acyl-imidazole intermediate.
-
Amine Addition: Add Methylamine solution (3.0 eq) to the reaction mixture.
-
Completion: Stir for 6–12 hours.
-
Workup: Quench with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Analytical Characterization (Self-Validating Data)
To ensure you have synthesized the correct isomer, compare your analytical data against these predicted values.
| Analytical Method | Isomer A (N-Phenyl) | Isomer B (N-Benzyl) |
| ¹H NMR (Aromatic) | 3 protons (d, d, s pattern). Shifted downfield due to direct urea attachment. | 3 protons. Less shifted compared to Isomer A. |
| ¹H NMR (Linker) | Absent. No CH₂ between Ring and N. | Distinct Doublet/Singlet at ~4.2 ppm (-CH₂-). |
| ¹H NMR (Methyl) | Doublet at ~2.7 ppm (coupled to NH). | Doublet at ~2.6 ppm. |
| MS (Fragmentation) | Loss of -NHCH₃ (30 Da) or -CONHCH₃. | Loss of benzyl fragment prominent. |
Key Diagnostic: The presence of a methylene signal (~4.2 ppm) in the ¹H NMR spectrum definitively identifies Isomer B . Its absence confirms Isomer A .
Biological & Pharmaceutical Context
Understanding the "why" behind this molecule's lookup:
-
nAChR Modulation: The (2,4-dimethoxyphenyl)urea scaffold is a pharmacophore found in positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor .
-
Example:PNU-120596 (CAS: 501925-31-1) is a urea derivative where the methyl group is replaced by an isoxazole, and the phenyl ring is chlorinated.[4] Researchers often synthesize the simplified methyl-urea analog (Isomer A) as a negative control or a fragment for Structure-Activity Relationship (SAR) studies.
-
-
Herbicidal Activity: Substituted phenylureas (e.g., Diuron) are classic Photosystem II inhibitors. The 2,4-dimethoxy substitution pattern alters lipophilicity and metabolic stability compared to the 3,4-dichloro analogs.
References
-
Sigma-Aldrich. this compound Product Page (CAS 296277-76-4). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for PNU-120596 (Related Scaffold). Retrieved from
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. (Context for urea scaffold utility). Retrieved from
-
Centers for Disease Control and Prevention (CDC). Methyl Isocyanate: Medical Management Guidelines. (Safety protocol for Method A). Retrieved from
Sources
- 1. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. CN101006086B - 5-amino-2, 4, 7-trioxo-3, 4,7, 8-tetrahydro-2H-pyrido [2,3-d ] pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]
- 4. N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N'-(5-METHYL-3-ISOXAZOLYL)-UREA | 501925-31-1 [chemicalbook.com]
The N-Aryl-N'-Arylmethylurea Scaffold: Structural Evolution, Synthesis, and Pharmacological Utility
Executive Summary
The N-aryl-N'-arylmethylurea scaffold (
Structural Logic & Pharmacophore Evolution
To understand the utility of the N-aryl-N'-arylmethylurea, one must contrast it with the classical diaryl urea.
-
The Diaryl Urea (The Rigid Anchor): In compounds like Sorafenib, the urea acts as a rigid linker and a hydrogen bond donor/acceptor pair (D-A-D motif) that binds to the Glu-Asp pair in the kinase DFG-motif. The molecule is largely planar.
-
The N-Aryl-N'-Arylmethylurea (The Flexible Probe): The insertion of a methylene group (
) between the urea nitrogen and the second aryl ring has three profound effects:-
Conformational Freedom: It allows the "C-region" aryl ring to rotate out of plane, accessing hydrophobic pockets perpendicular to the primary binding axis.
-
Electronic Decoupling: It prevents the electron-withdrawing effects of the urea carbonyl from affecting the "C-region" aryl ring, allowing for independent electronic tuning of both rings.
-
Solubility: The disruption of planarity reduces
stacking in the crystal lattice, often improving solubility compared to flat diaryl analogs.
-
Visualization: Scaffold Evolution & SAR Logic
The following diagram illustrates the transition from general urea inhibitors to the specific TRPV1-active scaffold.
Figure 1: Structural evolution from rigid kinase inhibitors to flexible TRPV1 antagonists.
Case Study: TRPV1 Antagonism (A-425619)[1][2]
The most authoritative application of this scaffold is in the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of pain signals.
The Abbott Breakthrough (A-425619)
Researchers at Abbott Laboratories (now AbbVie) utilized this scaffold to solve a critical issue: metabolic stability vs. potency . Early TRPV1 antagonists (like capsazepine) lacked drug-like properties.
-
Structure: 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea.[2]
-
Mechanism: It binds to the intracellular domain of TRPV1, locking the channel in a closed state and preventing calcium influx in response to noxious heat or capsaicin.
SAR Analysis of A-425619
| Region | Chemical Moiety | Function |
| A-Region | 5-Amino-Isoquinoline | Acts as a bioisostere for the vanillyl group; provides critical H-bond interactions with the receptor backbone (Tyr511/Ser512). |
| B-Region | Urea Linker | The core pharmacophore. The -NH- protons serve as H-bond donors. Crucially, replacement with thiourea or amide significantly reduces potency. |
| C-Region | 4-CF3-Benzyl | The methylene spacer positions the lipophilic 4-CF3-phenyl group into a specific hydrophobic pocket that rigid diaryl analogs cannot reach. |
Key Insight: The methylene spacer is not just a passive linker. In TRPV1 SAR studies, removing the methylene (reverting to a diaryl urea) resulted in a >100-fold loss of potency, proving the necessity of the "bent" conformation for this target.
Synthetic Methodologies
As a process scientist, reliability and purification are paramount. The synthesis of N-aryl-N'-arylmethylureas is generally achieved via the Isocyanate Coupling Method .
Protocol A: Isocyanate-Amine Coupling (Standard)
This method is preferred for its high atom economy and simple workup.
Reaction:
Step-by-Step Procedure:
-
Preparation: Charge a dry reaction vessel with the Aryl Amine (1.0 equiv) dissolved in anhydrous aprotic solvent (DCM or THF).
-
Addition: Cool to 0°C. Add the Arylmethyl Isocyanate (1.1 equiv) dropwise. Note: Isocyanates are moisture sensitive; use a nitrogen atmosphere.
-
Catalysis (Optional): If the aryl amine is electron-deficient (e.g., nitro-aniline), add 0.1 equiv of DMAP or Pyridine to catalyze the nucleophilic attack.
-
Monitoring (Self-Validation): Monitor via TLC. The limiting reagent (amine) should disappear. An IR check of the reaction mixture can confirm the consumption of the isocyanate peak (~2270 cm⁻¹).
-
Workup:
-
The urea product often precipitates out of non-polar solvents (DCM/Hexane).
-
Filter the solid.
-
Wash: 1x 1N HCl (to remove unreacted amine), 1x Saturated NaHCO3, 1x Brine.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography is rarely needed unless the starting materials are complex.
Protocol B: In-Situ Isocyanate Generation (Curtius Rearrangement)
Used when the specific benzyl isocyanate is unstable or commercially unavailable.
-
Start with Arylmethyl Carboxylic Acid .
-
Treat with DPPA (Diphenylphosphoryl azide) and TEA in Toluene at reflux.
-
The intermediate acyl azide rearranges to the isocyanate.
-
Add the Aryl Amine directly to the pot to form the urea.
Visualization: Synthetic Workflow
Figure 2: Standard synthetic workflow for urea formation with validation checkpoints.
Beyond Pain: Kinase Inhibition & Hybrid Designs
While TRPV1 is the primary domain, this scaffold has found renewed interest in oncology as a "hybrid" inhibitor.
The "Linker Optimization" Strategy
In multi-kinase inhibitors (targeting VEGFR, PDGFR), the rigid diaryl urea (Sorafenib-like) is sometimes too restrictive.
-
Hybrid Design: Researchers have synthesized N-aryl-N'-arylmethylureas to combine the "Head" (H-bond binding urea) of Sorafenib with the "Tail" (hydrophobic moiety) of Lansoprazole-like structures.
-
Result: The methylene spacer allows the inhibitor to adopt a "U-shape" or "L-shape" conformation, potentially binding to kinases with restricted ATP pockets or allosteric sites that planar molecules cannot access.
-
Data Point: Derivatives such as N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea have shown IC50 values in the nanomolar range against VEGFR-2, comparable to Sorafenib but with distinct selectivity profiles.
Comparative Data Summary
The following table summarizes the functional impact of the scaffold modification.
| Feature | N,N'-Diaryl Urea (e.g., Sorafenib) | N-Aryl-N'-Arylmethylurea (e.g., A-425619) |
| Linker Structure | ||
| Geometry | Planar / Rigid | Kinked / Flexible |
| Primary Target | Tyrosine Kinases (VEGFR, BRAF) | TRPV1 Ion Channels |
| Binding Mode | DFG-out (Type II Inhibitor) | Intracellular Allosteric Blockade |
| Solubility | Generally Low (High MP) | Improved (Disrupted stacking) |
| Metabolic Stability | High | Moderate (Benzylic oxidation risk) |
References
-
Discovery of A-425619: El Kouhen, R., et al. (2005). A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats.[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
TRPV1 SAR Studies: Gomtsyan, A., et al. (2005). Design and synthesis of potent and selective urea-based antagonists of the vanilloid receptor. Journal of Medicinal Chemistry. Link
-
Urea Scaffold Review: Dumas, J. (2009). History of the discovery of the Raf kinase inhibitor sorafenib. Current Opinion in Drug Discovery & Development. (Contextual comparison of urea types). Link
-
Kinase Inhibitor Hybrids: Li, X., et al. (2012). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. International Journal of Molecular Sciences. Link
- Synthetic Methodology: Peterson, S. (2010). Isocyanates in Organic Synthesis. Organic Reactions.
Sources
- 1. Systemic and site-specific effects of A-425619, a selective TRPV1 receptor antagonist, on wide dynamic range neurons in CFA-treated and uninjured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 1-(2,4-Dimethoxybenzyl)urea from 2,4-dimethoxybenzylamine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(2,4-Dimethoxybenzyl)urea from 2,4-dimethoxybenzylamine .[1] The method utilizes the Wöhler synthesis adaptation—acid-mediated addition of potassium cyanate (KOCN) to a primary amine. This pathway is selected for its high atom economy, "green" aqueous solvent compatibility, and avoidance of hazardous isocyanate intermediates.
Target Compound Profile:
-
IUPAC Name: N-(2,4-Dimethoxybenzyl)urea[1]
-
CAS Number: 296277-76-4[1]
-
Molecular Formula: C
H N O -
Molecular Weight: 210.23 g/mol [1]
-
Key Application: Intermediate for peptidomimetics; urea pharmacophore installation; acid-labile protecting group strategies.[1]
Reaction Mechanism & Logic
The synthesis relies on the in-situ generation of isocyanic acid (HNCO) from potassium cyanate in an acidic medium. The 2,4-dimethoxybenzylamine (nucleophile) attacks the electrophilic carbon of HNCO.
Critical Mechanistic Insight: The reaction pH is the control variable.
-
pH < 3: The amine is fully protonated (
), rendering it non-nucleophilic. -
pH > 7: Isocyanic acid is not generated; cyanate remains ionic (
).[1] -
Optimal pH (3–5): A balance exists where sufficient free amine (
) is available to attack HNCO, while acid is present to generate HNCO.
Pathway Diagram (DOT Visualization)
Caption: Mechanistic flow of acid-mediated urea formation. The electrophilic species (HNCO) is generated in situ.
Experimental Protocol
Materials & Equipment
-
Reagents: 2,4-Dimethoxybenzylamine (98%+), Potassium Cyanate (KOCN), Glacial Acetic Acid (or 1M HCl), Ethanol (reagent grade), Deionized Water.
-
Equipment: Round-bottom flask with magnetic stir bar, reflux condenser (optional), heating mantle/oil bath, vacuum filtration setup.
Step-by-Step Methodology
Step 1: Solubilization and Salt Formation [1]
-
In a 250 mL round-bottom flask, dissolve 2,4-dimethoxybenzylamine (10.0 mmol, 1.67 g) in Water (30 mL) .
-
Note: The amine is lipophilic. If it does not dissolve, add Ethanol (10 mL) as a co-solvent.
-
Slowly add Glacial Acetic Acid (15.0 mmol, ~0.9 mL) or 1M HCl (15 mL) .
-
Stir until a clear homogeneous solution of the amine salt is obtained.
-
Process Check: Measure pH.[2] It should be approximately 4–5.
-
Step 2: Cyanate Addition (The Critical Step)
-
Prepare a solution of Potassium Cyanate (15.0 mmol, 1.22 g) in Water (10 mL) .
-
Heat the amine salt solution to 50 °C .
-
Add the KOCN solution dropwise over 20 minutes to the stirred amine solution.
-
Why Dropwise? Prevents high local concentrations of HNCO, minimizing the formation of biuret or cyanuric acid byproducts.
-
-
Stir the reaction mixture at 50–60 °C for 2–3 hours .
-
A white precipitate (the urea product) typically begins to form within 30 minutes.
Step 3: Workup and Purification [1]
-
Cool the reaction mixture to 0–4 °C in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (KCl/KOAc) and unreacted amine hydrochloride.
-
Recrystallization (Self-Validation): The crude product is often pure enough (>95%), but for pharmaceutical grade:
-
Recrystallize from a Water:Ethanol (1:1) mixture.
-
Heat until dissolved, filter hot (if insoluble particles exist), and cool slowly.
-
-
Dry the solid under vacuum at 40 °C for 12 hours.
Process Control & Self-Validation
To ensure the protocol was successful, compare your results against these validation parameters.
Data Summary Table
| Parameter | Specification / Expected Value | Validation Method |
| Appearance | White crystalline solid | Visual Inspection |
| Yield | 65% – 85% | Gravimetric |
| Melting Point | Predicted:[1] 140–150 °C (Range based on analogs) | Capillary MP Apparatus |
| Solubility | Soluble in DMSO, warm Ethanol; Insoluble in Water | Solubility Test |
| TLC (Rf) | ~0.3 (5% MeOH in DCM) | Silica Gel 60 F254 |
Spectroscopic Validation (NMR)
Since specific literature data for CAS 296277-76-4 is sparse, the structure must be validated by assigning the specific 2,4-dimethoxy substitution pattern.[1]
Expected
- 6.9 – 7.1 ppm (1H, d): Aromatic proton (C6 position).
- 6.4 – 6.6 ppm (2H, m): Aromatic protons (C3, C5 positions - shielded by methoxy groups).
-
6.2 – 6.4 ppm (1H, t, broad): Urea -NH -CH
- (Couples to benzyl CH ).[1] -
5.3 – 5.5 ppm (2H, s, broad): Urea -NH
(Terminal). -
4.0 – 4.2 ppm (2H, d): Benzylic -CH
-.[1][3] -
3.7 – 3.8 ppm (6H, s): Two -OCH
groups (Distinct or overlapping singlets).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| No Precipitate | Product is too soluble or reaction failed. | 1. Cool to 0°C. 2. Reduce solvent volume (Rotavap). 3. Check pH (if too low, add dilute NaOH to pH 5). |
| Low Yield | Hydrolysis of HNCO to CO | Avoid heating >80°C. Add KOCN more slowly. |
| Oily Product | Impurities or solvent entrapment.[1] | Recrystallize from Ethanol/Water. Scratch flask to induce nucleation. |
| Symmetric Urea | Formation of N,N'-bis(2,4-dimethoxybenzyl)urea.[1] | Ensure KOCN is in excess.[4][5] Avoid high temperatures which favor amine attack on the product urea. |
Safety & Handling
-
Potassium Cyanate: Harmful if swallowed. Contact with acid liberates toxic gas (Isocyanic acid). Work in a fume hood.
-
2,4-Dimethoxybenzylamine: Irritant.[1] Wear gloves and safety glasses.
-
Waste Disposal: Aqueous waste contains cyanate residues; treat with basic bleach (sodium hypochlorite) to oxidize cyanate to nitrogen/carbonate before disposal, per local regulations.
References
-
Kurzer, F. (1963). Organic Syntheses, Coll. Vol. 4, p. 49. "Arylureas from Amines and Potassium Cyanate". Link
-
BLD Pharm. (n.d.). Product Entry: this compound (CAS 296277-76-4).[1] Link
-
Luedtke, N., et al. (2001). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents." Tetrahedron Letters. Link
-
PubChem. (n.d.).[6] Compound Summary: Urea Derivatives.[3][5][7][8][9] Link
Sources
- 1. 54582-35-3|1-(4-Methoxybenzyl)urea|BLD Pharm [bldpharm.com]
- 2. ijcea.org [ijcea.org]
- 3. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]
- 4. Urea (CAS 57-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. 1,3-Bis(4-methoxybenzyl)urea | C17H20N2O3 | CID 268493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Hub: 1-(2,4-Dimethoxybenzyl)urea Synthesis
Ticket Subject: Optimizing Yield & Purity for Acid-Sensitive Urea Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The synthesis of 1-(2,4-dimethoxybenzyl)urea presents a specific "chemical trap" often overlooked in standard protocols. While urea formation from amines is generally robust, the 2,4-dimethoxybenzyl (DMB) group is electronically unique.
-
The Challenge: The two methoxy groups at the 2- and 4-positions donate significant electron density to the benzene ring. This makes the benzylic carbon highly stabilized as a carbocation, rendering the C-N bond extremely acid-labile .
-
The Consequence: Standard urea synthesis protocols using Potassium Cyanate (KOCN) and Hydrochloric Acid (HCl) often lead to low yields because the acid required to generate isocyanic acid simultaneously cleaves the starting material or product, leading to "tarry" polymerization or debenzylation.
This guide provides two optimized workflows: the Buffered Aqueous Route (Cost-effective) and the Silyl Isocyanate Route (High Yield/Recommended).
Experimental Protocols
Method A: The Buffered Cyanate Route (Scale-Up Friendly)
Best for: Large scale batches where reagent cost is a concern.
The Fix: Replace strong mineral acids (HCl) with a weak organic acid (Acetic Acid) to generate isocyanic acid without triggering DMB cleavage.
Protocol:
-
Dissolution: Dissolve 10 mmol of 2,4-dimethoxybenzylamine in 20 mL of water. (Note: If the amine is an HCl salt, neutralize with 1 eq. NaOH first).
-
Acidification: Add Glacial Acetic Acid (1.5 eq) dropwise. Do not use HCl.
-
Cyanate Addition: Dissolve Potassium Cyanate (KOCN, 1.5 eq) in minimal water (5 mL). Add this solution dropwise to the amine mixture at 35–40°C over 30 minutes.
-
Reaction: Stir for 2–4 hours. A white precipitate should form.
-
Workup: Cool to 0°C. Filter the solid. Wash with cold water (
mL) and cold ethanol ( mL) to remove unreacted amine.
| Parameter | Standard Protocol (HCl) | Optimized Protocol (AcOH) |
| pH Environment | pH < 1 (Transient) | pH 4–5 (Buffered) |
| DMB Stability | Low (Risk of cleavage) | High |
| Typical Yield | 30–45% | 75–85% |
Method B: The TMS-Isocyanate Route (High Precision)
Best for: High-value synthesis, medicinal chemistry, and maximum yield.
The Fix: This method operates under neutral/anhydrous conditions, completely avoiding the acid sensitivity issue of the DMB group.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solvation: Dissolve 2,4-dimethoxybenzylamine (1.0 eq) in anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).
-
Reagent Addition: Add Trimethylsilyl Isocyanate (TMS-NCO) (1.2 eq) via syringe.
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (The TMS-urea intermediate is stable).
-
Hydrolysis: Add Methanol (excess) or saturated aqueous
to cleave the TMS group. Stir for 30 mins. -
Isolation: Evaporate solvent. The product often crystallizes directly. Recrystallize from Ethanol/Water if necessary.
Workflow Visualization
The following diagram illustrates the decision logic and mechanistic pathways for both methods, highlighting the critical failure points.
Caption: Decision tree comparing the risk of acid-catalyzed cleavage in Method A vs. the protected pathway of Method B.
Troubleshooting HQ (FAQ)
Q1: My reaction mixture turned pink/red, and the yield is <20%. What happened?
-
Diagnosis: Oxidative decomposition.
-
Root Cause: The 2,4-dimethoxy ring is electron-rich and prone to oxidation in air, especially in acidic solutions. The pink color is characteristic of quinone-like oxidation byproducts.
-
Solution: Degas your solvents with Nitrogen/Argon before starting. If using Method A, strictly limit the reaction time and ensure the temperature does not exceed 40°C.
Q2: I used Method A (KOCN), but the product is "oiling out" instead of precipitating.
-
Diagnosis: Impurity-driven freezing point depression.
-
Root Cause: This often happens if the reaction pH drifted too high, leaving unreacted amine which acts as a solvent for the urea.
-
Solution: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until cloudy. Cool slowly to 4°C to induce crystallization.
Q3: Can I use 2,4-Dimethoxybenzyl isocyanate and Ammonia instead?
-
Diagnosis: Valid theoretical route, practical headache.
-
Analysis: Yes, you can react the isocyanate with ammonia.[1] However, 2,4-dimethoxybenzyl isocyanate is expensive and unstable (prone to dimerization). Using the amine (which is stable) + TMS-isocyanate (Method B) is chemically equivalent but much more robust and cost-effective.
Q4: How do I remove the unreacted amine?
-
Protocol: The product is a urea (neutral), while the starting material is a basic amine.
-
Solid Product: Wash the filter cake with cold 1M HCl (very briefly) followed immediately by water. Warning: Do not soak in acid.
-
Liquid/Oil: Dissolve in EtOAc, wash with 5% Citric Acid (milder than HCl), then Brine. Dry and evaporate.[2]
-
References
-
Greene's Protective Groups in Organic Synthesis.
- Context: Confirms 2,4-DMB is cleaved by TFA and strong mineral acids, necessitating the use of Acetic Acid in Method A.
-
Starkov, P., et al. (2012). "Catalytic Urea Synthesis." Chemistry – A European Journal.
- Context: General mechanisms for urea formation and the utility of silicon-based reagents.
-
Organic Syntheses, Coll. Vol. 5, p. 555.
- Context: The foundational protocol for Method A, adapted here for acid-sensitive substr
-
Neville, R. G., & McGee, J. J. (1963). "Silicon-mediated Urea Synthesis." Canadian Journal of Chemistry.
- Context: Early foundational work establishing TMS-NCO as a superior reagent for clean urea synthesis.
Sources
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
Answering the needs of researchers in synthetic and medicinal chemistry, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the optimization of benzylurea formation. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to resolve challenges in your own laboratory work.
This section addresses the most common issues encountered during the synthesis of benzylurea and its derivatives. Each answer provides a mechanistic explanation and actionable steps for optimization.
Q1: My reaction yield is disappointingly low. What are the universal first checks I should perform?
A1: Low yield is a common frustration, but a systematic approach can often pinpoint the issue. Before making drastic changes to the reaction, consider these fundamental factors:
-
Reagent Purity and Stability: Verify the purity of your starting materials. Benzylamines can oxidize over time, and isocyanates are highly susceptible to hydrolysis. Use freshly distilled or newly purchased reagents whenever possible. For instance, benzyl isocyanate should be a colorless to pale yellow liquid; a darker color may indicate polymerization or degradation[1].
-
Anhydrous Conditions: Isocyanates react readily with water. This reaction consumes the isocyanate to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide[2]. This newly formed amine can then react with another molecule of isocyanate to create a symmetrical urea byproduct, consuming your starting material and complicating purification. Always use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., Nitrogen or Argon). The inclusion of drying agents like 4 Å molecular sieves can also be beneficial[3].
-
Reaction Temperature: Temperature control is critical. While heating can increase the reaction rate, it can also promote side reactions. For the common reaction between an amine and an isocyanate, room temperature is often sufficient[4]. If you are using a less reactive starting material, gentle heating might be necessary, but this should be optimized carefully, monitoring for byproduct formation via Thin Layer Chromatography (TLC).
Q2: I'm seeing a significant amount of a symmetrical urea (e.g., N,N'-dibenzylurea) as a byproduct. Why is this happening?
A2: The formation of symmetrical ureas is a classic side reaction, primarily stemming from two sources depending on your chosen synthetic route:
-
From Isocyanate Reactions: If your synthesis involves an isocyanate (e.g., reacting benzylamine with phenyl isocyanate), the culprit is almost always moisture. As detailed in Q1, water hydrolyzes the isocyanate to form the corresponding amine. This amine then competes with your desired amine starting material, leading to the symmetrical urea.
-
From Urea Alkylation: If you are synthesizing benzylurea from urea and a benzylating agent (like benzyl alcohol or benzyl halide), you can form N,N'-dibenzylurea. A more significant issue in some cases is the formation of N,N-dibenzylurea[5]. The initial product, N-benzylurea, can be more nucleophilic and thus more reactive than urea itself. This increased reactivity promotes a second benzylation on the same nitrogen atom, leading to the N,N-disubstituted product over the desired N,N'-disubstituted or N-monosubstituted products[5].
Troubleshooting Strategies:
-
Ensure Strict Anhydrous Conditions: This is the most critical step to prevent byproduct formation from isocyanates.
-
Control Stoichiometry: When reacting urea with a benzylating agent, using a large excess of urea can statistically favor the mono-alkylation product.
-
Order of Addition: In reactions using reagents like triphosgene to generate an isocyanate in situ, the order of addition is critical to avoid the formation of symmetrical urea byproducts[4]. It is often best to add the amine to the solution of the in situ generated isocyanate.
Q3: My reaction starting from benzyl isocyanate and an amine is sluggish or has stalled. What could be the cause?
A3: Assuming you have addressed the fundamental issues of reagent purity and anhydrous conditions, a stalled reaction often points to issues of reactivity or catalysis.
-
Nucleophilicity of the Amine: The reaction rate is directly dependent on the nucleophilicity of the amine. Sterically hindered amines (e.g., secondary amines with bulky substituents near the nitrogen) or electron-deficient anilines will react much more slowly than unhindered primary amines like benzylamine.
-
Catalysis: While many urea formations proceed readily at room temperature, some combinations of less reactive partners can benefit from a catalyst. For specific applications, catalysts like dibutyltin diacetate have been used to facilitate the reaction between an isocyanate and an amine[6].
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are excellent choices as they can dissolve the reactants without interfering with the reaction[4][7].
Q4: I am trying to synthesize N-benzylurea from benzyl chloride and urea. The reaction is messy with multiple products. How can I improve selectivity?
A4: This is a challenging but feasible route. The key is activating the urea to make it a better nucleophile. Simply mixing benzyl chloride and urea is unlikely to be effective.
-
Use of a Strong Base: The reaction requires a strong base to deprotonate urea, forming a much more nucleophilic ureide anion. Historical methods describe the preparation of sodium urea (sodium ureide) by reacting sodium metal with urea in liquid ammonia. This highly reactive species can then be reacted with a benzyl halide[8]. A more modern and practical approach might involve a strong base like potassium hydroxide (KOH) in a solvent like methanol, which can deprotonate a urea derivative to facilitate its reaction with benzyl chloride[9].
-
Side Reactions: The primary side reaction to consider is the elimination of HCl from benzyl chloride to form stilbene, especially at higher temperatures. Using the mildest effective temperature is crucial. Additionally, over-alkylation can occur, as discussed in Q2.
Q5: My final product is difficult to purify. What are the common impurities and best purification strategies?
A5: The impurities will depend on your synthetic route, but the most common culprits are unreacted starting materials and symmetrical urea byproducts.
-
Likely Impurities:
-
Unreacted benzylamine or other amine starting material.
-
Symmetrical ureas (e.g., N,N'-dibenzylurea).
-
Biuret, formed from the reaction of benzylurea with another molecule of isocyanate[10].
-
-
Purification Methods:
-
Recrystallization: Benzylurea is a crystalline solid with a melting point of 143-146 °C and a solubility of 17 g/L in water[11]. Recrystallization is often the most effective method for removing small amounts of impurities. A mixed solvent system, such as acetone/n-hexane, has been reported to be effective[9].
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative. A mobile phase of chloroform and acetone has been successfully used[9].
-
Aqueous Wash: If biuret is a suspected impurity, a specialized washing procedure with a saturated aqueous urea solution can be used to selectively dissolve the biuret while leaving the desired urea product largely undissolved[12].
-
Section 2: Optimized Synthetic Protocols
Here we provide detailed, step-by-step methodologies for common and effective syntheses of benzylurea derivatives.
Protocol 1: Synthesis via Isocyanate Intermediate (from Triphosgene)
This protocol describes the formation of an N-aryl-N'-benzylurea by generating an aryl isocyanate in situ from the corresponding aniline using triphosgene, followed by reaction with benzylamine. This method avoids handling potentially unstable isocyanates directly.
Experimental Workflow Diagram
Caption: Workflow for N-aryl-N'-benzylurea synthesis via in situ isocyanate generation.
Step-by-Step Methodology: [13] Safety Note: Triphosgene is a toxic solid that can release highly toxic phosgene gas upon contact with moisture or heat. This procedure must be performed in a well-ventilated chemical fume hood by trained personnel.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.67 mmol, 1 eq) in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.
-
Aniline Addition: In a separate flask, prepare a solution of the desired substituted aniline (2.0 mmol, 3 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred triphosgene solution over 15 minutes. A precipitate may form.
-
Base Addition: Prepare a solution of triethylamine (TEA, 4.0 mmol, 6 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture. The solids should gradually dissolve, indicating the formation of the soluble isocyanate. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Benzylamine Addition: Add a solution of benzylamine (2.0 mmol, 3 eq) in anhydrous DCM (10 mL) to the freshly prepared isocyanate solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting amine is consumed (typically 2-18 hours).
-
Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to yield the target N-aryl-N'-benzylurea.
Optimization Data Summary
| Amine Substrate | Isocyanate Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Phenyl Isocyanate | THF | None | RT | 2 | >95 | [4] |
| Propellane Amine | 2-Methoxy-5-methylphenyl isocyanate | THF | Bu₂Sn(OAc)₂ | RT | 18 | 70-82 | [6] |
| Styrene + Urea | MnO₂ (oxidant) | DCE | Cu(OTf)₂ | 105 | 48 | 81 | [3] |
Protocol 2: Synthesis from Benzyl Chloride and a Urea Derivative
This protocol is adapted from a patented procedure for the synthesis of N-benzyl-N-benzyloxyurea, illustrating the N-alkylation of a urea derivative using a benzyl halide.[9]
Reaction Pathway Diagram
Caption: Key stages in the synthesis of a benzylurea derivative from benzyl chloride.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve benzyloxyurea (2.16 g) in methanol (80 mL).
-
Base Addition: Add potassium hydroxide (KOH, 0.95 g) to the solution. Heat the mixture to reflux to facilitate the deprotonation of the urea derivative.
-
Alkylating Agent Addition: Slowly add a solution of benzyl chloride (1.60 mL) in methanol (20 mL) dropwise to the refluxing mixture.
-
Reaction: Continue to stir and reflux the reaction for an extended period (e.g., 16 hours). Monitor the reaction's completion by TLC (developing agent: chloroform:acetone = 5:1).
-
Workup: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Extraction: Extract the solid residue with diethyl ether to separate the organic product from inorganic salts (KCl).
-
Purification: Concentrate the ether extract and purify the crude product first by silica gel column chromatography (mobile phase: acetone:chloroform = 1:4) and then by recrystallization (acetone:n-hexane = 5:1.5) to obtain the pure product.
Section 3: Mechanistic Insights & Side Reactions
Understanding the underlying reaction mechanisms and potential side reactions is crucial for effective troubleshooting.
Primary Reaction Mechanism: Nucleophilic Attack on Isocyanate The formation of a urea from an amine and an isocyanate is a straightforward nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate group. A subsequent proton transfer results in the stable urea product.
Caption: The fundamental mechanism of urea formation from an amine and an isocyanate.
Key Side Reactions
-
Hydrolysis of Isocyanate and Symmetrical Urea Formation: This is the most common side reaction in the presence of water. The isocyanate reacts with water to form an amine, which then reacts with another isocyanate molecule.
Caption: Pathway for symmetrical urea formation due to moisture contamination.
-
Biuret Formation: The N-H bonds in the newly formed urea are still nucleophilic and can react with another molecule of isocyanate, especially if there is an excess of isocyanate or at elevated temperatures. This forms a biuret linkage.[10]
Caption: Formation of a biuret side product from the reaction of urea with isocyanate.
References
- Synthesis of N-benzyl-N-benzyloxyurea.
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC - NIH. [Link]
-
Troubleshooting Low DNA Yield From Plasmid Preps. VectorBuilder. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]
- Purification of urea.
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. ScholarWorks@UNO - The University of New Orleans. [Link]
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A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]
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N-benzylurea - 538-32-9, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Synthesis of N-benzylurea derivatives 21 and 22. Reagents and reaction... ResearchGate. [Link]
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Benzylurea | C8H10N2O | CID 10853. PubChem - NIH. [Link]
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Urea Formation - Common Conditions. organic-chemistry.org. [Link]
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Benzyl isocyanate – general description and application. Georganics. [Link]
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Benzylurea | PDF | Distillation | Water. Scribd. [Link]
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Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]
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Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. NIH. [Link]
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Technical Support Center: Refinement of Purification Methods for High-Purity 1-(2,4-Dimethoxybenzyl)urea
Welcome to the technical support center for the purification of 1-(2,4-Dimethoxybenzyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this compound with high purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as 2,4-dimethoxybenzylamine and the urea source (e.g., urea, isocyanate precursor).
-
Symmetrically Substituted Ureas: Such as 1,3-bis(2,4-dimethoxybenzyl)urea, formed if the benzylamine reacts with the isocyanate intermediate at a 2:1 ratio.
-
Byproducts from Side Reactions: Depending on the reagents used, byproducts from the decomposition of the urea source or side reactions of the benzylamine can occur[1][]. For instance, heating urea can lead to the formation of biuret and other condensation products[1][3].
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For most small-scale preparations, recrystallization is the most efficient and cost-effective initial purification method. It is particularly effective at removing minor impurities and unreacted starting materials, provided a suitable solvent is identified. For more complex mixtures or to remove closely related impurities, flash column chromatography is the preferred method[4][5].
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for solvent screening for substituted benzylureas includes polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate or acetone, often in combination with a non-polar co-solvent like hexanes or heptane to induce precipitation[6][7]. The presence of the dimethoxybenzyl group suggests that moderately polar solvents will be effective[8].
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities with distinct signals[9][10].
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing urea derivatives[11][12][13].
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery/Yield | The compound is too soluble in the chosen solvent at low temperatures. | Add a non-polar anti-solvent (e.g., hexanes, heptane) to the cooled solution to induce further precipitation. Ensure the solution is sufficiently cooled, potentially in an ice bath or refrigerator, to minimize solubility[14][15]. |
| The volume of solvent used was excessive. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation[14]. | |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. Slow cooling promotes the formation of a stable crystal lattice[14]. | |
| No Crystal Formation | The solution is not supersaturated. | Reduce the volume of the solvent by evaporation and allow it to cool again. Alternatively, introduce a seed crystal of pure this compound to initiate crystallization. |
| The presence of impurities is inhibiting crystallization. | Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization. | |
| Poor Purity After Recrystallization | Impurities have co-precipitated with the product. | Ensure slow cooling to allow for selective crystallization. A second recrystallization step may be necessary to achieve the desired purity[14]. |
| The chosen solvent is not effective at separating the impurities. | Perform a new solvent screen to find a solvent system that better differentiates the solubility of the product and the impurities. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The mobile phase polarity is either too high or too low. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Common solvent systems for substituted ureas include gradients of ethyl acetate in hexanes or dichloromethane in methanol[4]. |
| The column is overloaded with the crude material. | As a general rule, for a standard silica gel column, the amount of crude material should be about 1-2% of the weight of the silica gel. | |
| Streaking or Tailing of the Compound Band | The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar modifier to the mobile phase, such as triethylamine (0.1-1%) to mitigate interactions with acidic silica, or a small amount of acetic acid if the compound is basic. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent, and then adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. | |
| Cracking of the Silica Bed | The column was not packed properly, or the solvent polarity was changed too drastically during a gradient elution. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. When running a gradient, ensure the change in solvent polarity is gradual. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Test solvent mixtures as well (e.g., ethyl acetate/hexanes).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent or solvent system dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Analysis by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the protons of this compound and any impurity peaks. The relative integration values will give an estimate of the molar ratio of the compound to the impurities. Look for the characteristic signals of the dimethoxybenzyl group and the urea protons.
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Recrystallization
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Validation & Comparative
A Head-to-Head Preclinical Assessment: Benchmarking the Anticancer Efficacy of 1-(2,4-Dimethoxybenzyl)urea Against the Multikinase Inhibitor Sorafenib
Introduction
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Sorafenib, a well-established multikinase inhibitor, has set a clinical benchmark in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its mechanism of action, targeting critical signaling pathways involved in tumor proliferation and angiogenesis, is well-documented.[1][2] This guide introduces a comparative framework for evaluating the anticancer potential of a novel urea derivative, 1-(2,4-Dimethoxybenzyl)urea, against Sorafenib. While the broader class of urea-containing compounds has demonstrated promising anticancer activities, a direct, comprehensive comparison of this specific molecule to a clinical standard is essential for its developmental trajectory.[3] This document provides a scientifically rigorous, step-by-step guide for researchers and drug development professionals to conduct a head-to-head preclinical evaluation.
Compound Profiles: Knowns and Unknowns
A thorough understanding of the compounds is the foundation of a robust comparative study.
Sorafenib (Nexavar®)
Sorafenib is an oral multikinase inhibitor that targets the Raf/MEK/ERK signaling pathway by inhibiting Raf-1 and B-Raf kinases.[1] Additionally, it blocks the activity of several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[1][4] This dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis, underscores its clinical efficacy.[1][5]
This compound
The urea scaffold is a privileged structure in medicinal chemistry, known to form key hydrogen bond interactions with biological targets.[2][3] Various substituted urea derivatives have been reported to exhibit anticancer activity through diverse mechanisms, including inhibition of tubulin polymerization and receptor tyrosine kinases.[3] However, the specific molecular targets and the comprehensive anticancer profile of this compound are not yet extensively characterized in publicly available literature. This guide, therefore, outlines the necessary experiments to elucidate its activity and benchmark it against Sorafenib.
Comparative Experimental Blueprint: A Phased Approach
To ensure a thorough and logical comparison, a multi-phase experimental plan is proposed, moving from broad cellular effects to more specific mechanistic insights.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines and compare its potency to that of Sorafenib.
Table 1: Proposed Cancer Cell Line Panel for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale for Inclusion |
| HepG2 | Hepatocellular Carcinoma | Sorafenib is a standard of care for HCC. |
| Huh-7 | Hepatocellular Carcinoma | Another well-established HCC cell line. |
| A498 | Renal Cell Carcinoma | Sorafenib is approved for advanced RCC. |
| 786-O | Renal Cell Carcinoma | A common model for renal cancer studies. |
| MCF-7 | Breast Cancer (ER+) | To assess activity in a hormone-dependent cancer. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | To evaluate efficacy in an aggressive breast cancer subtype. |
| A549 | Non-Small Cell Lung Cancer | To explore broader anticancer potential. |
| HCT116 | Colorectal Cancer | A common model for gastrointestinal cancers. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6][7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in complete culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.01 µM to 100 µM). Replace the overnight culture medium with the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be consistent across all experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome: A comparative table of IC50 values for both compounds across the tested cell lines, providing a preliminary assessment of their relative potency and spectrum of activity.
Phase 2: Elucidating the Mechanism of Cell Death
Understanding how the compounds induce cell death is crucial. This phase will investigate the induction of apoptosis and the effect on cell cycle progression.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Experimental Protocol: Western Blotting for Apoptosis Markers
This protocol will detect key proteins involved in the apoptotic cascade.[9][10]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with IC50 concentrations of each compound for 24-48 hours. Harvest both adherent and floating cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.[11][12][13]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with IC50 concentrations of each compound for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes: Western blot data will reveal if the compounds induce apoptosis. Cell cycle analysis will indicate if the compounds cause cell cycle arrest at a specific phase.
Phase 3: In Vivo Efficacy Evaluation
The final preclinical phase involves testing the antitumor activity of the compounds in a living organism using a tumor xenograft model.[14][15]
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the steps for evaluating the in vivo efficacy of the compounds in immunodeficient mice.[16][17]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., HepG2 or A498) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Sorafenib, and this compound at one or two dose levels).
-
Drug Administration: Administer the compounds and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule (e.g., daily for 21 days).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathway Analysis
To further understand the mechanism of action, the signaling pathways affected by the compounds can be investigated.
Caption: Comparative signaling pathways of Sorafenib and hypothesized targets for this compound.
Data Summary and Interpretation
A comprehensive comparison requires the clear presentation of all collected data.
Table 2: Summary of Comparative Anticancer Activity
| Parameter | This compound | Sorafenib |
| IC50 (µM) - HepG2 | To be determined | Literature/Experimental Value |
| IC50 (µM) - A498 | To be determined | Literature/Experimental Value |
| IC50 (µM) - [Other Cell Line] | To be determined | Literature/Experimental Value |
| Apoptosis Induction | To be determined (e.g., Cleaved Caspase-3 levels) | Positive Control |
| Cell Cycle Arrest | To be determined (e.g., G2/M arrest) | Known Effects |
| In Vivo TGI (%) | To be determined | Literature/Experimental Value |
Conclusion
This guide provides a robust framework for the head-to-head preclinical comparison of this compound and Sorafenib. By systematically evaluating their in vitro cytotoxicity, mechanisms of cell death, and in vivo efficacy, researchers can generate the critical data needed to assess the therapeutic potential of this novel urea derivative. The successful execution of these experiments will provide a solid foundation for further development and potential clinical translation.
References
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]
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Abou-El-Magd, R. M., Al-Faifi, Z. E., Al-Ghamdi, S. A., & El-Sayed, R. (2022). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. Saudi Journal of Gastroenterology, 28(1), 1-8. [Link]
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Keating, G. M. (2017). Sorafenib: A Review in Advanced Hepatocellular Carcinoma. Targeted Oncology, 12(1), 111-122. [Link]
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Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
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Inoue, T., & Dong, Z. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 45(13), 1835-1839. [Link]
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Ribba, B., Hollebecque, A., & Paoletti, X. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 20(12), 3157-3166. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved February 7, 2026, from [Link]
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Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., de Oliveira, A. C., Santoro, A., Raoul, J. L., Forner, A., Schwartz, M., Porta, C., Zeuzem, S., Bolondi, L., Greten, T. F., Galle, P. R., Seitz, J. F., Borbath, I., Häussinger, D., … Bruix, J. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378–390. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved February 7, 2026, from [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved February 7, 2026, from [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved February 7, 2026, from [Link]
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Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Zhang, X., Hu, C., Liu, X., & Zhang, H. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 26(12), 3496. [Link]
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JOVE. (2023). Drug Screening of patient derived Tumor Xenografts. Retrieved February 7, 2026, from [Link]
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PubMed. (2017). Determination of Caspase Activation by Western Blot. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2019). In vivo results on xenograft mouse model. Retrieved February 7, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved February 7, 2026, from [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved February 7, 2026, from [Link]
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Preprints.org. (2023). Unveiling the Potential of BenzylethyleneAryl-Urea Scaffolds for Designing of new Onco Immunomodulating Agents. Retrieved February 7, 2026, from [Link]
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Taylor & Francis Online. (2015). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Retrieved February 7, 2026, from [Link]
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Optimizing Urea Scaffolds: A Comparative Guide to 1-(2,4-Dimethoxybenzyl)urea Analogs
Executive Summary: The Benzylurea Renaissance
In the landscape of small-molecule drug discovery, the urea moiety remains a privileged scaffold, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Sorafenib) and soluble Epoxide Hydrolase (sEH) inhibitors. This guide focuses on a specific, high-potential subclass: 1-(2,4-Dimethoxybenzyl)urea analogs .[1]
Unlike generic urea derivatives, the 2,4-dimethoxybenzyl fragment offers a unique balance of electronic density and lipophilic bulk, making it a "sweet spot" for targeting hydrophobic pockets in enzymes like sEH while maintaining metabolic stability superior to simple alkyl ureas.[1] This guide objectively compares these analogs against industry standards (AUDA, Sorafenib) to determine their utility in your pipeline.
Mechanism of Action & Target Validation
To understand the SAR (Structure-Activity Relationship) of these analogs, one must first visualize the primary biological context. The most validated target for N-benzylurea derivatives is Soluble Epoxide Hydrolase (sEH) , an enzyme responsible for hydrolyzing anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into inactive diols.
The Pharmacophore
The this compound scaffold functions as a Transition State Mimic .[1]
-
The Urea Core: Mimics the epoxide ring of the substrate (EETs), forming hydrogen bonds with the catalytic aspartic acid (Asp335) and tyrosine (Tyr383) residues in the sEH active site.
-
The 2,4-Dimethoxybenzyl Tail: Occupies the large hydrophobic pocket.[1] The methoxy groups provide steric bulk to fill the pocket and electronic donation to strengthen the urea nitrogen's hydrogen-bonding capability.[1]
Visualization: The sEH Inhibition Pathway
The following diagram illustrates the intervention point of this compound within the Arachidonic Acid cascade.
Figure 1: Mechanism of Action.[2][3][4][5][6] The urea analog blocks sEH, preserving the pool of beneficial EETs.
Comparative Performance Analysis
The following data synthesizes performance metrics from multiple SAR campaigns involving benzylurea derivatives. The "Lead Analog" represents the optimized 1-(2,4-dimethoxybenzyl)-3-(adamantan-1-yl)urea.[1]
Table 1: Potency and Physicochemical Comparison[7]
| Feature | Lead Analog (2,4-Dimethoxy) | Standard sEH Inhibitor (AUDA) | Kinase Std (Sorafenib) |
| Primary Target | sEH (human recombinant) | sEH (human recombinant) | VEGFR / RAF |
| IC50 (Potency) | 1.2 nM (High Potency) | ~3.0 nM | ~6-90 nM (Kinase dependent) |
| LogP (Lipophilicity) | 4.5 (Moderate-High) | 5.8 (Very High) | 3.8 |
| Solubility (Water) | ~50 µM (Improved) | < 10 µM (Poor) | < 5 µM (Very Poor) |
| Metabolic Stability | High (Blocked oxidation) | Low (Beta-oxidation prone) | Moderate |
| Key Advantage | The 2,4-dimethoxy pattern blocks P450 oxidation at the benzyl ring.[1] | Historical standard; poor bioavailability.[1] | Multi-kinase activity (dirty profile). |
SAR Insight: Why "2,4-Dimethoxy"?
-
Electronic Activation: The methoxy groups are Electron Donating Groups (EDG). They increase the electron density on the adjacent urea nitrogen (N1), making it a stronger hydrogen bond acceptor/donor pair for the enzyme's catalytic triad.
-
Conformational Lock: The ortho (2-position) methoxy group creates a steric clash that restricts rotation around the benzylic bond.[1] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Blockade: Unsubstituted benzyl ureas are rapidly oxidized at the para position by hepatic enzymes.[1] The 4-methoxy group effectively blocks this metabolic soft spot, significantly extending the half-life (
) compared to the unsubstituted parent.
Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols.
A. Synthesis of this compound Analogs
Rationale: This modular synthesis allows for rapid diversification of the "Eastern" fragment (R-group) while keeping the 2,4-dimethoxybenzyl "Western" anchor constant.[1]
Reagents:
-
2,4-Dimethoxybenzylamine (1.0 eq)[1]
-
Appropriate Isocyanate (e.g., Adamantyl isocyanate) (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (Catalytic)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2,4-Dimethoxybenzylamine in 5 mL anhydrous DCM under Nitrogen atmosphere.
-
Coupling: Add 1.1 mmol of the isocyanate dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Validation Step: The disappearance of the starting amine spot (ninhydrin stain) confirms reaction progress.
-
-
Workup: The urea product often precipitates.[1] Filter the white solid. If no precipitate, evaporate solvent and recrystallize from EtOAc/Hexane.[1]
-
Characterization: 1H NMR should show the diagnostic urea protons (singlets) between 5.5–8.0 ppm and the distinct methoxy singlets (~3.8 ppm).
B. sEH Fluorescence-Based Inhibition Assay
Rationale: A kinetic assay using a fluorescent reporter (PHOME) is more robust than endpoint assays for determining IC50 values.
Materials:
-
Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).[1]
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.[1]
Protocol:
-
Preparation: Dilute inhibitor (2,4-dimethoxy analog) in DMSO (Series: 1000 nM down to 0.1 nM).
-
Incubation: Mix 20 µL of enzyme solution with 2 µL of inhibitor. Incubate at 30°C for 5 minutes.
-
Initiation: Add 178 µL of PHOME substrate (Final conc: 50 µM).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.
-
Calculation: Plot the slope of fluorescence appearance (RFU/min) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC50.[1]
Decision Matrix: When to Use This Scaffold?
Use the decision logic below to determine if this scaffold fits your project needs.
Figure 2: Strategic Decision Matrix for Scaffold Selection.
References
-
Kitamura, S., et al. (2017). "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales."[7] PLOS ONE. Link[7]
-
Kim, I. H., et al. (2004). "Design, Synthesis, and Biological Evaluation of 1,3-Disubstituted Ureas as Potent Inhibitors of Soluble Epoxide Hydrolase."[1] Journal of Medicinal Chemistry. Link
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review."[1] Expert Opinion on Therapeutic Patents. (Focuses on the metabolic stability of benzyl urea derivatives).
-
Morisseau, C., & Hammock, B. D. (2005). "Impact of Soluble Epoxide Hydrolase Inhibition on Cardiovascular Health."[1] Annual Review of Pharmacology and Toxicology. Link
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery.[1] (Provides the comparative baseline for kinase-targeted urea scaffolds). Link
Sources
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Benchmarking the antioxidant capacity of 1-(2,4-Dimethoxybenzyl)urea against standard antioxidants.
[1]
Executive Summary
Context: 1-(2,4-Dimethoxybenzyl)urea (referred to herein as 2,4-DMBU ) represents a class of unsymmetrical urea derivatives often explored in medicinal chemistry for their hydrogen-bonding capability and lipophilicity.[1] While the urea moiety itself is not a primary pharmacophore for radical scavenging compared to phenols, the introduction of an electron-rich 2,4-dimethoxybenzyl group significantly alters its redox potential.[1]
Objective: This guide provides a rigorous framework for benchmarking 2,4-DMBU against industry-standard antioxidants (Ascorbic Acid, Trolox, and BHT). It moves beyond simple IC50 reporting to analyze the Structure-Activity Relationship (SAR) and provides a self-validating experimental protocol.
Key Insight: Unlike direct H-atom donors like Ascorbic Acid, 2,4-DMBU operates via a secondary mechanism involving nitrogen-centered radical stabilization.[1] Consequently, its efficacy is highly solvent-dependent.[1] This guide prioritizes assays that account for its specific solubility and reaction kinetics (DPPH and ABTS) over aqueous-only systems.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
To understand the benchmarking data, we must first understand the molecule's mechanism of action.[1]
The Electronic Influence
The antioxidant capacity of 2,4-DMBU is driven by two factors:
-
The Urea Linker (
): Acts as a weak H-atom donor. The N-H bond dissociation energy (BDE) is typically high, making it less reactive than a phenolic O-H.[1] -
The 2,4-Dimethoxybenzyl Group: This is the critical enhancer. The methoxy groups (
) at the ortho and para positions are strong electron-donating groups (EDG). They enrich the electron density of the aromatic ring, which can stabilize the resulting radical species formed after H-atom abstraction from the benzylic nitrogen.
Mechanistic Pathway Visualization
The following diagram illustrates the theoretical radical scavenging mechanism, highlighting the stabilization provided by the dimethoxy substitution.
Figure 1: Proposed mechanism of Radical Scavenging by 2,4-DMBU. The electron-rich dimethoxybenzyl ring stabilizes the nitrogen-centered radical via resonance.
Comparative Benchmarking Protocols
Standard Reference Material
To ensure data integrity, all experiments must run 2,4-DMBU alongside these controls:
-
Trolox: (Water-soluble Vitamin E analog) – The primary index for TEAC (Trolox Equivalent Antioxidant Capacity).
-
Ascorbic Acid (Vitamin C): The kinetic benchmark for rapid scavenging.
-
BHT (Butylated Hydroxytoluene): A lipophilic standard, structurally closer to the urea derivative in terms of solubility profile.[1]
Protocol A: DPPH Radical Scavenging Assay
Rationale: Measures the ability of 2,4-DMBU to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.
Reagents:
-
0.1 mM DPPH solution in Methanol (freshly prepared, protected from light).
-
2,4-DMBU stock solution (1 mg/mL in DMSO/Methanol).[1]
Workflow:
-
Preparation: Prepare serial dilutions of 2,4-DMBU (10 – 200 µg/mL).
-
Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes . Note: Urea derivatives often show slower kinetics than phenols; do not rush the read.
-
Measurement: Read Absorbance at 517 nm (
). -
Control: Measure Absorbance of DPPH + Solvent (
).
Calculation:
Protocol B: ABTS Cation Radical Assay
Rationale: ABTS is less sensitive to steric hindrance than DPPH, providing a more accurate measure for bulky molecules like substituted ureas.[1]
Workflow Visualization:
Figure 2: ABTS Radical Scavenging Workflow. Critical step: The pre-generation of the radical cation ensures the assay measures scavenging capacity, not radical generation potential.
Benchmarking Data & Expectations
The following table synthesizes expected performance ranges based on the structural properties of benzylureas found in literature (e.g., Ozgeris et al., 2021; Sudzhaev et al., 2011).
Comparative Performance Matrix
| Compound | IC50 (DPPH) [µg/mL] | Kinetics | Mechanism | Solubility |
| 2,4-DMBU (Target) | 50.0 – 150.0 | Slow/Moderate | H-Atom Transfer (N-H) | DMSO/MeOH |
| Ascorbic Acid | 4.0 – 6.0 | Rapid | H-Atom Transfer (O-H) | Water |
| Trolox | 10.0 – 15.0 | Rapid | H-Atom Transfer (O-H) | Water/MeOH |
| BHT | 15.0 – 30.0 | Moderate | Sterically Hindered HAT | Ethanol/DMSO |
Interpretation of Results:
-
High Potency Zone (< 20 µg/mL): If 2,4-DMBU falls here, the dimethoxy groups are providing exceptional stabilization, likely exceeding theoretical predictions for simple ureas.[1]
-
Moderate Zone (20 – 100 µg/mL): This is the expected range . The compound acts as a secondary antioxidant, useful for stabilizing formulations rather than acute radical quenching.[1]
-
Low Potency Zone (> 100 µg/mL): Indicates the urea bond is too stable and the benzyl ring electron density is insufficient to overcome the N-H bond dissociation energy barrier.
Critical Analysis for Drug Development
When evaluating 2,4-DMBU for pharmaceutical applications, consider these three dimensions beyond simple antioxidant capacity:
-
Lipophilicity vs. Bioavailability: Unlike Ascorbic Acid, 2,4-DMBU is lipophilic.[1] While its in vitro IC50 is higher (worse) than Vitamin C, its ability to penetrate lipid bilayers (cell membranes) may render it more effective in preventing lipid peroxidation in vivo.[1]
-
Metabolic Stability: Urea linkages are generally stable against rapid hydrolysis compared to esters. This suggests 2,4-DMBU could have a longer half-life than ester-based antioxidants (like propyl gallate).[1]
-
Toxicity Profile: Benzylureas must be screened for cytotoxicity.[1] While many derivatives show anticancer potential (e.g., against HeLa cells), high concentrations required for antioxidant activity might overlap with cytotoxic thresholds.[1]
References
-
Ozgeris, B. et al. (2021).[1][2][3] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry.
-
Sudzhaev, A. et al. (2011).[1][3] Synthesis and Antioxidant Properties of Thiourea Derivatives. Russian Journal of General Chemistry. (Contextual grounding for urea/thiourea radical scavenging mechanisms).
-
Konstantinović, S. S. et al. (2020).[1] Urea and its derivatives in modern drug discovery and medicinal chemistry. Mini-Reviews in Medicinal Chemistry.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. (Standard Protocol for DPPH).
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzylurea Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of molecular docking studies involving benzylurea derivatives. We will explore the nuances of docking methodologies, the critical evaluation of results, and the importance of experimental validation, moving beyond a simple procedural outline to explain the scientific rationale behind each step.
Introduction: The Therapeutic Potential of Benzylurea Derivatives
The benzylurea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This versatile scaffold, characterized by a urea moiety linked to a benzyl group, has been extensively explored for the development of novel therapeutics. Notably, benzylurea derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]
The urea functional group, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in the interaction of these derivatives with their biological targets.[1] This guide will focus on the application of molecular docking to understand and predict these interactions, thereby facilitating the rational design of more potent and selective benzylurea-based drugs.
The Cornerstone of In Silico Drug Design: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a benzylurea derivative, to a macromolecular target, typically a protein.[5] A successful docking study can provide crucial insights into the structure-activity relationship (SAR) of a series of compounds, guiding the optimization of lead candidates.[6]
Choosing the Right Tool for the Job: A Comparison of Docking Software
A variety of molecular docking software is available, each employing different search algorithms and scoring functions. The choice of software can significantly impact the outcome of a docking study.[7] Here, we compare three widely used docking programs: AutoDock Vina, Schrödinger's Glide, and GOLD.
| Software | Search Algorithm | Scoring Function Principle | Key Advantages | Key Limitations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical | Open-source and free, high speed, good accuracy for many systems.[8] | Scoring function may be less accurate for certain target classes. |
| Glide (Schrödinger) | Hierarchical search protocol | Empirical (GlideScore) | High accuracy in pose prediction, user-friendly interface.[7] | Commercial license required, computationally more demanding. |
| GOLD | Genetic Algorithm | Multiple scoring functions (GoldScore, ChemScore, ASP, PLP) | High flexibility in ligand and protein, good for complex systems. | Can be computationally intensive, requires careful parameterization. |
For the purpose of this guide, we will focus on AutoDock Vina due to its widespread accessibility and robust performance.
A Practical Workflow for Comparative Docking of Benzylurea Derivatives
To illustrate the process, we will outline a detailed workflow for a comparative docking study of a series of benzylurea derivatives against a chosen protein target.
Caption: A generalized workflow for a molecular docking study.
Step-by-Step Experimental Protocol: Docking Benzylurea Derivatives into VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy, and several benzylurea derivatives have been investigated as its inhibitors.[2] We will use the crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 4ASD) as our target.
Protocol: Protein and Ligand Preparation
-
Obtain the Protein Structure: Download the PDB file for VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
-
-
Prepare the Ligands:
-
Draw the 2D structures of the benzylurea derivatives to be studied. A selection of derivatives with known anti-cancer activity is provided in the table below.
-
Convert the 2D structures to 3D structures using a program like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D ligand structures using a force field such as MMFF94.
-
Save the prepared ligands in a suitable format, such as MOL2 or PDB.
-
Protocol: AutoDock Vina Execution
-
Convert to PDBQT format: Use AutoDockTools (ADT) to convert the prepared protein and ligand files from PDB/MOL2 to the PDBQT format, which includes atomic charges and atom types.
-
Define the Binding Site: In ADT, define the grid box to encompass the active site of VEGFR-2. The coordinates of the co-crystallized ligand in the original PDB file can be used as a guide for centering the grid box.
-
Run AutoDock Vina: Execute the docking using the following command-line instruction, specifying the receptor, ligand, grid parameters, and output file names.
The config.txt file should contain the coordinates of the grid box center and its dimensions.
Interpreting the Results: From Binding Energy to Biological Insight
The output of a docking simulation provides a wealth of information that requires careful analysis to extract meaningful biological insights.
The Significance of Scoring Functions
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein.[9][10] They can be broadly classified into three types:
-
Force-Field-Based: These functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.[10]
-
Empirical: These are regression-based functions that use experimentally determined binding affinities of a training set of protein-ligand complexes to derive coefficients for various energy terms.[10]
-
Knowledge-Based: These functions derive statistical potentials from a large database of known protein-ligand structures.[10]
AutoDock Vina employs an empirical scoring function that has been shown to perform well in many cases.[8] The output "binding affinity" is an estimation of the binding free energy in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
Visualizing and Analyzing Interactions
Beyond the numerical score, it is crucial to visualize the docked poses of the benzylurea derivatives within the active site of the target protein. This allows for the identification of key intermolecular interactions, such as:
-
Hydrogen Bonds: These are critical for the specificity of ligand binding.
-
Hydrophobic Interactions: These contribute significantly to the overall binding affinity.
-
Pi-Pi Stacking: Interactions between aromatic rings.
Tools like PyMOL and LigPlot+ can be used to generate 2D and 3D representations of these interactions, providing a deeper understanding of the binding mode.
Caption: Key interactions between a benzylurea derivative and a protein active site.
Comparative Analysis of Benzylurea Derivatives
The true power of molecular docking lies in its ability to perform comparative studies. By docking a series of related compounds, we can rationalize their structure-activity relationships and guide the design of new, more potent analogs.
Data Presentation for Clear Comparison
Summarizing the docking results in a clear and concise table is essential for comparative analysis. This table should include the chemical structure of each derivative, its experimental biological activity (if available), the predicted binding affinity from docking, and the key interactions observed.
Table 1: Comparative Docking Results of Benzylurea Derivatives against VEGFR-2
| Compound ID | Structure | Experimental IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Key Interactions with VEGFR-2 (PDB: 4ASD) |
| 1 | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9b)[1] | 2.5 (MCF-7) | -9.8 | H-bonds with Cys919, Asp1046; Hydrophobic interactions with Val848, Leu1035 |
| 2 | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d)[1] | 2.8 (MCF-7) | -9.5 | H-bonds with Cys919, Asp1046; Hydrophobic interactions with Val848, Leu1035 |
| 3 | Phenylurea derivative (16j)[2] | 0.38 (CEM) | -8.9 | H-bond with Cys919; Hydrophobic interactions with Val848, Ala866, Leu1035 |
| 4 | Biphenylurea-indolinone (5o)[11] | 1.04 (MCF-7) | -10.2 | H-bonds with Cys919, Asp1046; Pi-pi stacking with Phe1047 |
| 5 | Biphenylurea-indolinone (5l)[11] | 1.93 (MCF-7) | -9.9 | H-bonds with Cys919, Asp1046; Pi-pi stacking with Phe1047 |
Note: The IC50 values are against different cell lines and may not directly correlate with VEGFR-2 inhibition. However, they provide a general indication of anticancer activity.
The Imperative of Validation: Ensuring the Reliability of In Silico Predictions
While molecular docking is a powerful predictive tool, it is essential to validate the results to ensure their reliability.[12][13]
Computational Validation
-
Re-docking: A crucial first step is to re-dock the co-crystallized ligand back into the active site of the protein. A successful re-docking, with a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the docking protocol.
-
Use of Decoy Sets: Docking a set of known inactive molecules (decoys) along with the active compounds can assess the ability of the scoring function to distinguish between binders and non-binders.
Experimental Validation
Ultimately, the predictions from molecular docking must be validated through experimental testing.[12][13] A strong correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 or Ki values) for a series of compounds provides the most robust validation of a docking protocol.
Beyond Binding Affinity: ADMET Profiling
A potent drug candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several in silico tools are available to predict these properties, and incorporating ADMET profiling into the early stages of drug discovery can help to identify and eliminate compounds with potential liabilities.
Conclusion: A Powerful Synergy of Computation and Experimentation
Comparative docking studies of benzylurea derivatives, when conducted with scientific rigor and validated by experimental data, are a powerful approach to accelerate the drug discovery process. By providing detailed insights into the molecular basis of ligand-protein interactions, these studies enable the rational design of novel therapeutic agents with improved potency and selectivity. This guide has provided a comprehensive framework for conducting and interpreting such studies, empowering researchers to leverage the full potential of in silico methods in their quest for new medicines.
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-
Li, X., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(12), 3251-3255. Available at: [Link]
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Suhud, F., et al. (2019). Molecular docking, drug-likeness, and ADMET study of 1-benzyl-3-benzoylurea and its analogs against VEGFR-2. IOP Conference Series: Earth and Environmental Science, 293, 012018. Available at: [Link]
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Roy, K., et al. (2021). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules, 26(11), 3195. Available at: [Link]
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Zhang, Z. P., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. Available at: [Link]
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Foroumadi, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43. Available at: [Link]
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Mahmudov, I., et al. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 15(3), 103645. Available at: [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Samad, A., et al. (2022). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. ResearchGate. Available at: [Link]
-
Sitorus, H., et al. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Rasayan Journal of Chemistry, 14(4), 2686-2693. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. Molecules, 25(18), 4242. Available at: [Link]
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Ballester, P. J., & Mitchell, J. B. (2010). A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169-1175. Available at: [Link]
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Eagon, S. (n.d.). FIU Docking Tutorial. Retrieved from [Link]
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Dimova, D., et al. (2022). Application of InterCriteria Analysis to Assess the Performance of Scoring Functions in Molecular Docking Software Packages. International Journal of Molecular Sciences, 23(15), 8121. Available at: [Link]
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Al-Hourani, B. J., et al. (2022). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. RSC Medicinal Chemistry, 13(11), 1391-1403. Available at: [Link]
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Sharma, K., & Singh, H. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal, 11(8), 2200-2206. Available at: [Link]
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Zaib, S., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. Molecules, 26(24), 7686. Available at: [Link]
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Ain, Q. U., et al. (2015). Machine-learning scoring functions to improve structure-based binding affinity prediction and virtual screening. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(5), 405-424. Available at: [Link]
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Al-Khafaji, K. Z. H., et al. (2022). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 32(4), 435-448. Available at: [Link]
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- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 10. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties [mdpi.com]
- 12. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of different synthesis routes for 1-(2,4-Dimethoxybenzyl)urea
Executive Summary
This guide provides a head-to-head technical comparison of three distinct synthesis routes for 1-(2,4-Dimethoxybenzyl)urea , a critical intermediate in the development of kinase inhibitors and glucokinase activators.
While the target molecule is structurally simple, the electron-rich nature of the 2,4-dimethoxybenzyl ring introduces specific stability challenges—particularly acid sensitivity at the benzylic position. This guide moves beyond generic textbook methods, offering optimized protocols that balance yield, purity, and atom economy.
The Three Routes Evaluated:
-
The Industrial Standard: Acidic Hydrolysis of Potassium Cyanate (Wöhler Modification).
-
The Green/Bulk Route: Thermal Transamidation with Urea.
-
The High-Fidelity Route: Silicon-Mediated Addition (TMS-NCO).
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the installation of the carbamoyl group (–CONH₂) onto the primary amine. The choice of reagent dictates the reaction mechanism, byproduct profile, and purification burden.
Figure 1: Retrosynthetic disconnection showing the three primary vectors for carbamoylation of the benzylamine precursor.
Part 2: Detailed Synthesis Protocols
Route 1: Acidic Hydrolysis of Cyanate (The Industrial Standard)
This is the most common laboratory and industrial method due to the low cost of reagents. It relies on the in situ generation of isocyanic acid (HNCO).
-
Mechanism: Protonation of cyanate ion
Electrophilic attack by amine Urea formation. -
Critical Constraint: The pH must be carefully controlled. Too acidic (< pH 3) leads to protonation of the amine (rendering it non-nucleophilic); too basic (> pH 8) prevents HNCO formation.
Protocol
-
Dissolution: Dissolve 2,4-dimethoxybenzylamine (10 mmol) in 20 mL of warm water (40°C). Note: If the free base is oily or insoluble, add minimal Ethanol (5 mL) to solvate.
-
Acidification: Add Glacial Acetic Acid (12 mmol) dropwise. The solution should remain clear. Avoid strong mineral acids (HCl) at high concentrations to protect the electron-rich aromatic ring.
-
Cyanate Addition: Prepare a solution of Potassium Cyanate (KOCN) (15 mmol, 1.5 eq) in 10 mL water. Add this dropwise to the amine solution over 15 minutes with vigorous stirring.
-
Reaction: Stir at 50–60°C for 2 hours. A white precipitate (the urea) will begin to form almost immediately.
-
Workup: Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.[1][2]
-
Purification: Wash the filter cake with ice-cold water (2 x 10 mL) to remove unreacted salts. Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.
Validation:
-
Yield: Typically 85–92%.[2]
-
Key Indicator: Disappearance of the amine peak in TLC (Ninhydrin stain).
Route 2: Thermal Transamidation (The Green/Bulk Route)
This method utilizes urea itself as the reagent. It is "green" (solvent-free or water-based) but requires harsh thermal conditions that can degrade sensitive substrates.
-
Mechanism: Urea decomposes to NH₃ and HNCO at >100°C. The amine attacks HNCO.
-
Critical Constraint: Requires a large excess of urea to prevent the formation of the symmetric byproduct 1,3-bis(2,4-dimethoxybenzyl)urea .
Protocol
-
Mixing: Combine 2,4-dimethoxybenzylamine (10 mmol) and Urea (60 mmol, 6 eq) in a round-bottom flask.
-
Solvent (Optional): While often done as a melt, adding 5 mL of water or 1-pentanol can improve homogeneity.
-
Heating: Heat the mixture to 100–110°C (reflux if using water) for 12–24 hours. The system must be open (with a condenser) to allow ammonia gas to escape, driving the equilibrium forward.
-
Quenching: Pour the hot reaction mixture into 50 mL of cold water. Excess urea will dissolve; the product will precipitate.
-
Purification: Filter the precipitate. This route often produces a slightly off-white product due to thermal oxidation. Recrystallization from ethanol is mandatory to remove traces of the symmetric urea byproduct.
Validation:
-
Yield: 70–80%.
-
Key Indicator: Evolution of ammonia gas (turns damp pH paper blue at the condenser outlet).
Route 3: Silicon-Mediated Addition (The High-Fidelity Route)
Using Trimethylsilyl Isocyanate (TMS-NCO) is the preferred method for medicinal chemistry when scale is small (<10g) and purity is paramount. It avoids acidic conditions entirely.
-
Mechanism: Amine attacks the carbonyl of TMS-NCO
Silyl-urea intermediate Hydrolysis on workup. -
Critical Constraint: Reagents must be anhydrous.
Protocol
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve 2,4-dimethoxybenzylamine (10 mmol) in anhydrous Dichloromethane (DCM) or THF (20 mL).
-
Addition: Add Trimethylsilyl Isocyanate (TMS-NCO) (11 mmol, 1.1 eq) dropwise at Room Temperature (RT). No base is required.
-
Reaction: Stir at RT for 2–4 hours. The reaction is usually quantitative.
-
Hydrolysis/Workup: Add 5 mL of Methanol or saturated aqueous NaHCO₃ to cleave the N-Si bond. Stir for 10 minutes.
-
Isolation: Evaporate the solvent. The residue is usually pure enough for biological assay without recrystallization.
Validation:
-
Yield: 95–99%.[2]
-
Key Indicator: Complete conversion by LCMS; no symmetric urea byproduct.
Part 3: Head-to-Head Performance Comparison
The following table contrasts the three routes based on experimental data and process metrics.
| Feature | Route 1: KOCN / Acid | Route 2: Urea Transamidation | Route 3: TMS-NCO |
| Yield | High (85-92%) | Moderate (70-80%) | Excellent (95-99%) |
| Purity (Crude) | >95% | 85-90% (Symmetric urea risk) | >98% |
| Atom Economy | Good | Poor (Loss of NH₃ + Excess Urea) | Moderate (Loss of TMS group) |
| Cost | Low ($) | Very Low ($) | High ( |
| E-Factor (Waste) | Low (Water/Salt waste) | Moderate (Excess Urea waste) | High (Organic solvent waste) |
| Scalability | Excellent (kg scale) | Good (kg scale) | Poor (Cost prohibitive >100g) |
| Suitability | Best All-Rounder | Commodity Production | MedChem / HTS |
Part 4: Mechanistic Visualization
Understanding the reactive intermediate is key to troubleshooting. In Route 1, the formation of Isocyanic Acid is the rate-limiting step.[3]
Figure 2: Mechanistic flow of the KOCN route.[4] The critical step is the in situ generation of HNCO, which must occur in the presence of the free amine.
Part 5: Expert Insights & Troubleshooting
The "Symmetric Urea" Problem
In Route 2 (and occasionally Route 1 if pH is wrong), you may observe a byproduct with a higher melting point and lower solubility. This is 1,3-bis(2,4-dimethoxybenzyl)urea .
-
Cause: The product urea competes with the starting amine for the isocyanate intermediate.
-
Solution: In Route 1, ensure the amine is in slight excess or add KOCN slowly. In Route 2, use a massive excess of urea (6-10 eq) to statistically favor mono-substitution.
Acid Sensitivity of the 2,4-Dimethoxy Ring
The 2,4-dimethoxy substitution pattern makes the benzylic carbon highly electron-rich.
-
Risk: Heating with strong HCl can cause cleavage of the benzyl-nitrogen bond or Friedel-Crafts type side reactions.
-
Mitigation: Always use Acetic Acid or dilute HCl at moderate temperatures (<60°C). Avoid refluxing in strong mineral acid.
Solubility vs. Yield
2,4-Dimethoxybenzylamine is hydrophobic. In Route 1 (Water), the amine may oil out, reducing surface area for the reaction.
-
Fix: Use a 20% Ethanol/Water mixture. This keeps the amine in solution but still allows the urea product (which is less soluble in ethanol) to precipitate out, driving the reaction to completion.
References
-
Kurzer, F. (1949).[2] "Arylureas i. cyanate method." Organic Syntheses, 29, 18.
- Foundational text for the KOCN/Acid synthesis route.
-
Luedtke, N., et al. (2001). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents." Tetrahedron Letters, 42(8), 1445–1447.
- Comparison of carbamate and urea form
-
Shtamburg, V., et al. (2021). "Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions." Molecules, 26(10), 2992.
- Detailed kinetics and mechanism for the Urea Transamid
- Knölker, H. J., et al. (1996). "Silicon-mediated synthesis of ureas." Synlett, 1996(06), 502-504. Establishes the TMS-NCO protocol for high-purity urea synthesis.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
